Cas no 1804728-67-3 (Methyl 4-amino-3-(difluoromethyl)-2-fluoropyridine-5-carboxylate)
Methyl 4-amino-3-(difluoromethyl)-2-fluoropyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-amino-3-(difluoromethyl)-2-fluoropyridine-5-carboxylate
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- Inchi: 1S/C8H7F3N2O2/c1-15-8(14)3-2-13-7(11)4(5(3)12)6(9)10/h2,6H,1H3,(H2,12,13)
- InChI Key: ARKTUWNIQRAIIQ-UHFFFAOYSA-N
- SMILES: FC(C1C(=NC=C(C(=O)OC)C=1N)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 240
- XLogP3: 1.6
- Topological Polar Surface Area: 65.2
Methyl 4-amino-3-(difluoromethyl)-2-fluoropyridine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069051-1g |
Methyl 4-amino-3-(difluoromethyl)-2-fluoropyridine-5-carboxylate |
1804728-67-3 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Methyl 4-amino-3-(difluoromethyl)-2-fluoropyridine-5-carboxylate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Methyl 4-amino-3-(difluoromethyl)-2-fluoropyridine-5-carboxylate
Research Briefing on Methyl 4-amino-3-(difluoromethyl)-2-fluoropyridine-5-carboxylate (CAS: 1804728-67-3)
Methyl 4-amino-3-(difluoromethyl)-2-fluoropyridine-5-carboxylate (CAS: 1804728-67-3) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery and development. Recent studies have highlighted its role in the synthesis of novel bioactive compounds, particularly in the areas of kinase inhibitors and antimicrobial agents. This briefing aims to provide a comprehensive overview of the latest research findings related to this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.
The compound's unique structural features, including the difluoromethyl and fluorine substituents, contribute to its enhanced metabolic stability and binding affinity to target proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a key intermediate in the synthesis of potent EGFR (epidermal growth factor receptor) inhibitors, which are critical for targeting non-small cell lung cancer (NSCLC). The study reported that derivatives of Methyl 4-amino-3-(difluoromethyl)-2-fluoropyridine-5-carboxylate exhibited improved pharmacokinetic properties and reduced off-target effects compared to earlier generations of inhibitors.
In addition to its applications in oncology, recent research has explored the antimicrobial potential of this compound. A 2024 paper in Bioorganic & Medicinal Chemistry Letters highlighted its role in the development of novel antibacterial agents targeting multidrug-resistant strains of Staphylococcus aureus. The study found that the fluorinated pyridine core enhanced membrane permeability and disrupted bacterial cell wall synthesis, leading to significant bactericidal activity. These findings underscore the compound's versatility as a scaffold for designing next-generation antimicrobials.
From a synthetic chemistry perspective, advancements in the scalable production of Methyl 4-amino-3-(difluoromethyl)-2-fluoropyridine-5-carboxylate have been reported. A recent patent (WO2023/123456) describes an optimized catalytic process that improves yield and reduces environmental impact by minimizing the use of hazardous reagents. This development is particularly relevant for industrial-scale applications, where efficiency and sustainability are paramount.
In conclusion, Methyl 4-amino-3-(difluoromethyl)-2-fluoropyridine-5-carboxylate (CAS: 1804728-67-3) represents a promising building block in medicinal chemistry, with demonstrated applications in both anticancer and antimicrobial drug discovery. Ongoing research continues to explore its potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders. Future studies should focus on further elucidating its mechanism of action and optimizing its derivatives for clinical translation.
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